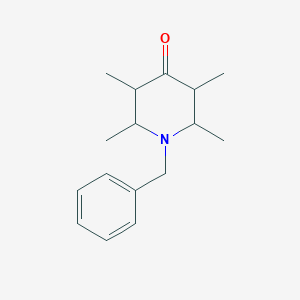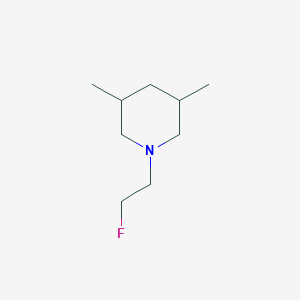
1-(2-Fluoroethyl)-3,5-dimethylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Fluoroethyl)-3,5-dimethylpiperidine is a fluorinated organic compound belonging to the piperidine class Piperidines are six-membered heterocyclic compounds containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoroethyl)-3,5-dimethylpiperidine typically involves the nucleophilic substitution reaction of 3,5-dimethylpiperidine with 2-fluoroethyl halides. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the substitution process. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the halide.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of microreactors can enhance the efficiency of the synthesis by providing better control over reaction parameters such as temperature and pressure.
化学反应分析
Types of Reactions: 1-(2-Fluoroethyl)-3,5-dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogen replacing the fluoroethyl group.
Substitution: Compounds with nucleophiles replacing the fluorine atom.
科学研究应用
1-(2-Fluoroethyl)-3,5-dimethylpiperidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of novel materials with specific chemical properties.
作用机制
The mechanism of action of 1-(2-Fluoroethyl)-3,5-dimethylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
1-(2-Fluoroethyl)piperidine: Lacks the methyl groups at positions 3 and 5, resulting in different chemical properties.
3,5-Dimethylpiperidine: Lacks the fluoroethyl group, affecting its reactivity and applications.
1-(2-Chloroethyl)-3,5-dimethylpiperidine: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.
Uniqueness: 1-(2-Fluoroethyl)-3,5-dimethylpiperidine is unique due to the presence of both the fluoroethyl group and the methyl groups at positions 3 and 5. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it an important building block for the synthesis of complex molecules and a valuable tool in biological and medicinal research.
属性
分子式 |
C9H18FN |
|---|---|
分子量 |
159.24 g/mol |
IUPAC 名称 |
1-(2-fluoroethyl)-3,5-dimethylpiperidine |
InChI |
InChI=1S/C9H18FN/c1-8-5-9(2)7-11(6-8)4-3-10/h8-9H,3-7H2,1-2H3 |
InChI 键 |
KKWMUOMXJAACCA-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(CN(C1)CCF)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


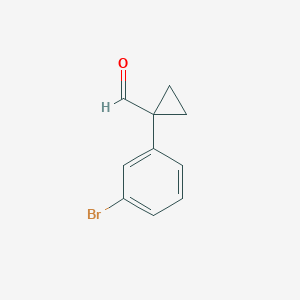
![2-{2-[(Benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}acetic acid](/img/structure/B13188962.png)

![N-[3-(Aminomethyl)cyclopentyl]acetamide](/img/structure/B13188980.png)
![N-{[4-(trifluoromethoxy)phenyl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B13188997.png)
![3-Amino-2-ethyl-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-5,5-dione](/img/structure/B13188998.png)

![N-[3-(3-Aminoprop-1-YN-1-YL)phenyl]methanesulfonamide](/img/structure/B13189001.png)
![6-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B13189008.png)
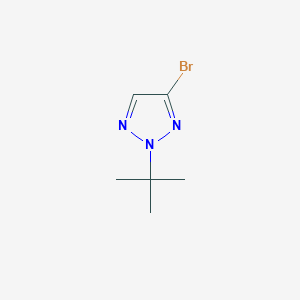
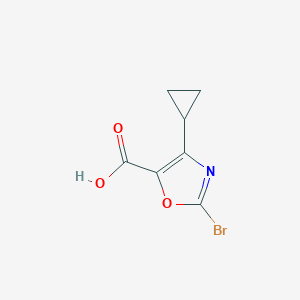
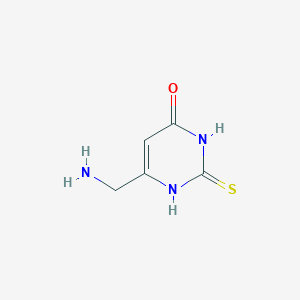
![2-[1-(Aminomethyl)-3-methylcyclopentyl]propan-2-OL](/img/structure/B13189020.png)
